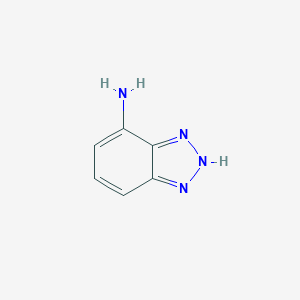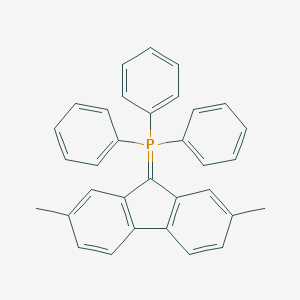
Hydroxyperezone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cubicin, also known as daptomycin, is a lipopeptide antibiotic used to treat systemic and life-threatening infections caused by Gram-positive organisms. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Cubicin is used to treat complicated skin and skin structure infections, Staphylococcus aureus bloodstream infections, and right-sided infective endocarditis .
Preparation Methods
Cubicin is synthesized through a complex process involving the fermentation of the bacterium Streptomyces roseosporus. The fermentation broth is then subjected to several purification steps, including solvent extraction, precipitation, and chromatography, to isolate daptomycin. The final product is a lyophilized powder that is reconstituted with a suitable solvent for intravenous administration .
Chemical Reactions Analysis
Cubicin undergoes several types of chemical reactions, including:
Oxidation: Daptomycin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the structure of daptomycin, potentially altering its biological activity.
Substitution: Daptomycin can undergo substitution reactions, where functional groups are replaced by other groups, affecting its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cubicin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and modification of lipopeptide antibiotics.
Biology: Researchers use Cubicin to investigate the mechanisms of bacterial resistance and the interactions between antibiotics and bacterial cell membranes.
Medicine: Cubicin is extensively studied for its efficacy in treating infections caused by multi-drug resistant bacteria. Clinical trials and pharmacokinetic studies are conducted to optimize its use in various patient populations.
Industry: The production and formulation of Cubicin are of interest to the pharmaceutical industry, focusing on improving yield, stability, and delivery methods .
Mechanism of Action
Cubicin exerts its effects by disrupting the bacterial cell membrane. It binds to the membrane in a calcium-dependent manner, causing rapid depolarization. This loss of membrane potential inhibits essential processes such as protein, DNA, and RNA synthesis, leading to bacterial cell death. The primary molecular targets are the cell membrane phospholipids, and the pathway involves the formation of membrane pores that allow ion leakage .
Comparison with Similar Compounds
Cubicin is unique among antibiotics due to its specific mechanism of action and its efficacy against resistant Gram-positive bacteria. Similar compounds include:
Vancomycin: Another antibiotic used to treat Gram-positive infections, but with a different mechanism of action involving inhibition of cell wall synthesis.
Linezolid: An oxazolidinone antibiotic that inhibits bacterial protein synthesis.
Teicoplanin: Similar to vancomycin, it inhibits cell wall synthesis but has a longer half-life.
Cubicin’s ability to disrupt the cell membrane and its effectiveness against resistant strains make it a valuable addition to the antibiotic arsenal .
Properties
CAS No. |
16981-83-2 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2,5-dihydroxy-3-methyl-6-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H20O4/c1-8(2)6-5-7-9(3)11-14(18)12(16)10(4)13(17)15(11)19/h6,9,16,19H,5,7H2,1-4H3/t9-/m1/s1 |
InChI Key |
QBLNXRHAHZPPDO-SECBINFHSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)O)C(C)CCC=C(C)C)O |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)O)[C@H](C)CCC=C(C)C)O |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)O)C(C)CCC=C(C)C)O |
Synonyms |
hydroxyperezone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)


![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)



